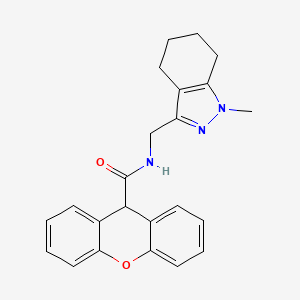
N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-3-carboxamides and has a molecular formula of C22H23N3O2S.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide and related compounds have been synthesized and characterized for their physical and chemical properties. For example, Bharty et al. (2015) synthesized compounds with similar structures and analyzed their molecular geometry, charge distribution, and bond analysis using Density Functional Theory (DFT) methods. These compounds demonstrated thermal stability and nonlinear optical (NLO) behavior (Bharty et al., 2015).
Antibacterial Activity
- These compounds also exhibit potential in antimicrobial applications. The bioefficacy of similar compounds has been examined against bacterial growth to evaluate their anti-microbial potential. For instance, Sirajuddin et al. (2013) investigated the antibacterial and antifungal activities of N'-substituted benzohydrazide and sulfonohydrazide derivatives, which are structurally related to N'-(3-methylbenzoyl)-2-(methylsulfanyl)benzenecarbohydrazide (Sirajuddin et al., 2013).
Antioxidant Activity
- Additionally, these compounds have been explored for their antioxidant properties. For example, Ardjani and Mekelleche (2017) conducted a theoretical study on related Schiff bases and their tautomers, revealing their potent antioxidant activity (Ardjani & Mekelleche, 2017).
Applications in Agriculture
- In agricultural contexts, similar compounds have been used in formulations for the controlled release of fungicides. Campos et al. (2015) studied the use of solid lipid nanoparticles for sustained release of fungicides, highlighting the potential of these compounds in enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
Propiedades
IUPAC Name |
N'-(3-methylbenzoyl)-2-methylsulfanylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-5-7-12(10-11)15(19)17-18-16(20)13-8-3-4-9-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCNVXWFWLYCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

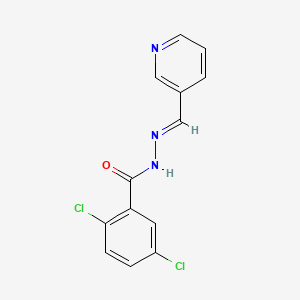
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)

![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)
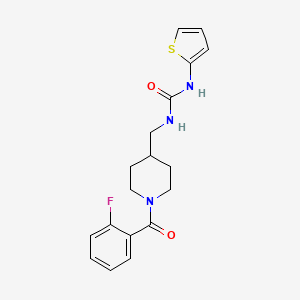
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
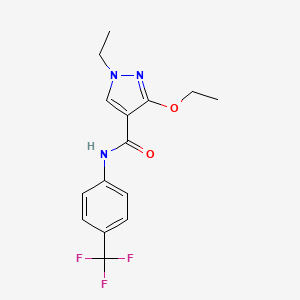
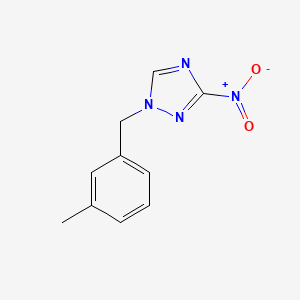

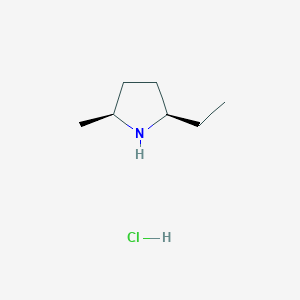

![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)

